7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro-
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Overview
Description
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) derivative It is known for its unique structure, which includes a methano bridge that connects two of its carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols. Substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: It is investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Research explores its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s effects are mediated through pathways that include binding to specific sites on proteins or nucleic acids, altering their function or activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: A parent compound without the methano bridge.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with a different structure.
Chrysene: A four-ring PAH with a similar size but different connectivity.
Uniqueness
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- is unique due to its methano bridge, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6143-34-6 |
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Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
pentacyclo[7.6.1.111,14.05,16.010,15]heptadeca-1,3,5(16),6,8,12-hexaene |
InChI |
InChI=1S/C17H14/c1-3-10-4-2-6-14-15(10)13(5-1)16-11-7-8-12(9-11)17(14)16/h1-8,11-12,16-17H,9H2 |
InChI Key |
AMQRRWXISNUFLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C4=CC=CC5=C4C3=CC=C5 |
Origin of Product |
United States |
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